molecular formula C24H27FN4O2 B3787424 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide

Cat. No.: B3787424
M. Wt: 422.5 g/mol
InChI Key: WTMSHJWNMXAAMG-UHFFFAOYSA-N
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Description

The compound “1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, a piperidine ring, a fluorophenoxy group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The pyrazole and piperidine rings will introduce some rigidity into the structure, while the fluorophenoxy and amide groups may allow for some flexibility .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-2-29-17-18(15-26-29)16-28-13-11-19(12-14-28)24(30)27-20-7-9-21(10-8-20)31-23-6-4-3-5-22(23)25/h3-10,15,17,19H,2,11-14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMSHJWNMXAAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide
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1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide

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